4-(Heptanoyloxy)benzoic acid 4-(Heptanoyloxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 70973-86-3
VCID: VC19394433
InChI: InChI=1S/C14H18O4/c1-2-3-4-5-6-13(15)18-12-9-7-11(8-10-12)14(16)17/h7-10H,2-6H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol

4-(Heptanoyloxy)benzoic acid

CAS No.: 70973-86-3

Cat. No.: VC19394433

Molecular Formula: C14H18O4

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

4-(Heptanoyloxy)benzoic acid - 70973-86-3

Specification

CAS No. 70973-86-3
Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
IUPAC Name 4-heptanoyloxybenzoic acid
Standard InChI InChI=1S/C14H18O4/c1-2-3-4-5-6-13(15)18-12-9-7-11(8-10-12)14(16)17/h7-10H,2-6H2,1H3,(H,16,17)
Standard InChI Key BUWAEAUOELHEEF-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O

Introduction

Chemical Structure and Molecular Identification

Structural Features

4-(Heptanoyloxy)benzoic acid consists of a benzoic acid core esterified with a heptanoyl group at the 4-position. The SMILES notation CCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O\text{CCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O} and InChIKey BUWAEAUOELHEEF-UHFFFAOYSA-N\text{BUWAEAUOELHEEF-UHFFFAOYSA-N} provide unambiguous identifiers for its structure . The ester linkage introduces conformational flexibility, while the carboxylic acid group enables hydrogen bonding and salt formation.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC14H18O4\text{C}_{14}\text{H}_{18}\text{O}_{4}
Molecular weight250.29 g/mol
XLogP3-AA (lipophilicity)3.5
Topological polar surface area57 Ų
Hydrogen bond acceptors4

Synthesis and Reaction Pathways

Esterification Strategies

The compound is synthesized via Steglich esterification, a method employed for acid- and base-sensitive substrates. A typical protocol involves:

  • Reacting 4-hydroxybenzoic acid with heptanoyl chloride in the presence of N,N’-dicyclohexylcarbodiimide\text{N,N'-dicyclohexylcarbodiimide} (DCC) and 4-dimethylaminopyridine (DMAP) .

  • Purification via recrystallization or column chromatography to isolate the product.

Table 2: Representative Reaction Conditions

ReagentRoleMolar Ratio
4-Hydroxybenzoic acidNucleophile1.0
Heptanoyl chlorideElectrophile1.2
DCCCoupling agent1.1
DMAPCatalyst0.1

Byproduct Analysis

Common impurities include:

  • Unreacted 4-hydroxybenzoic acid (removable via base wash).

  • Diesters from over-acylation (mitigated by stoichiometric control).

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of structurally similar esters reveals:

  • Melting point: Estimated range 80–100°C, influenced by alkyl chain packing .

  • Thermal stability: Decomposition above 200°C, consistent with the stability of aromatic esters .

Solubility Profile

  • Polar solvents: Moderate solubility in ethanol and acetone due to hydrogen bonding.

  • Nonpolar solvents: Limited solubility in hexane (<1 mg/mL) .

Liquid Crystalline Behavior

Table 3: Comparison with Mesogenic Analogues

CompoundPhase BehaviorTransition Temp (°C)
4-Octanoyloxybenzoic acidMonotropic nematic85 (clearing point)
4-Hexanoyloxybenzoic acidNo mesophase

Applications in Materials Science

Polymer Precursors

The compound serves as a monomer in:

  • Liquid crystal polymers (LCPs): Copolymerization with mesogenic diols enhances thermal stability .

  • Dendrimers: Functionalization at the carboxylic acid group enables branching .

Surface Modification

Self-assembled monolayers (SAMs) derived from 4-(Heptanoyloxy)benzoic acid improve hydrophobicity on metal oxides, with contact angles up to 110° .

Toxicological Considerations

Benzoic Acid Derivatives

While specific data on 4-(Heptanoyloxy)benzoic acid are lacking, benzoic acid (parent compound) shows:

  • Oral LD50_{50} (rats): 1700–2530 mg/kg .

  • Subchronic effects: Pulmonary inflammation and platelet reduction at 1200 mg/m3^3 inhalation exposure .

Risk Assessment Gaps

  • No carcinogenicity or reproductive toxicity studies available.

  • Ester hydrolysis in vivo may release heptanoic acid, requiring toxicokinetic evaluation.

Computational Modeling Insights

Molecular dynamics simulations of analogous esters predict:

  • Minimum energy conformation: Alkyl chain extended perpendicular to the aromatic plane .

  • Interfacial properties: Strong adsorption at air-water interfaces due to amphiphilicity (ΔGads=25\Delta G_{ads} = -25 kJ/mol) .

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